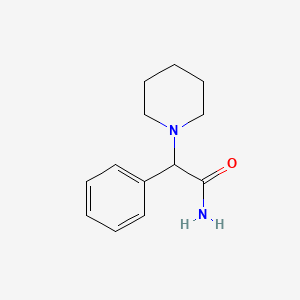

2-Phenyl-2-piperidinoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12(11-7-3-1-4-8-11)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRXELUQRNIPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306440 | |

| Record name | α-Phenyl-1-piperidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-67-0 | |

| Record name | α-Phenyl-1-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7253-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-piperidinoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC64732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Phenyl-1-piperidineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-piperidinoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenyl-2-piperidinoacetamide mechanism of action

2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0): Mechanistic Profiling, Receptor Interactions, and Experimental Workflows

Executive Summary & Chemical Identity

2-Phenyl-2-piperidinoacetamide, widely cataloged under CAS 7253-67-0 and UNII SQ4DN7X4ZT, is a synthetic α-amino amide that serves as both a critical intermediate in organic synthesis and a pharmacologically active scaffold in neuroscience research. Structurally defined as α -phenyl-1-piperidineacetamide, the molecule features a distinct three-dimensional architecture driven by a chiral center at the alpha carbon. This structural motif—a phenyl ring coupled with a conformationally flexible piperidine moiety—grants the compound significant lipophilicity, enabling efficient penetration across the blood-brain barrier (BBB)[1][2].

While the standard compound utilizes a 1-yl (nitrogen-linked) piperidine attachment, advanced chiral derivatives, such as 3, are heavily utilized in structure-activity relationship (SAR) studies to isolate specific enantiomeric interactions with central nervous system (CNS) targets[3].

Physicochemical Profiling & SAR Dynamics

The biological efficacy of 2-phenyl-2-piperidinoacetamide is intrinsically tied to its physicochemical properties. The basic nitrogen of the piperidine ring acts as a critical hydrogen-bond acceptor and protonates at physiological pH, allowing it to form salt bridges with conserved aspartate residues within the transmembrane domains of monoamine receptors.

Table 1: Quantitative Physicochemical & Regulatory Identifiers

| Property / Identifier | Value / Designation | Pharmacological Implication |

| Chemical Name | 2-Phenyl-2-(piperidin-1-yl)acetamide | Core scaffold for CNS drug development. |

| CAS Registry Number | 7253-67-0 | Standardizes 1[1]. |

| FDA UNII | SQ4DN7X4ZT | Ensures 2[2]. |

| Molecular Formula | C13H18N2O | Dictates baseline molecular weight. |

| Molecular Weight | 218.29 g/mol | Optimal size (<500 Da) for BBB diffusion. |

Table 2: Structure-Activity Relationship (SAR) Comparative Analysis

| Analog Modification | Structural Shift | Impact on Bioavailability & Target Affinity |

| Piperidine Ring (Base) | Secondary amine, high flexibility. | High CNS penetration; broad affinity for dopaminergic/serotonergic receptors[3]. |

| Pyridine Substitution | Aromatic nitrogen, rigid planar structure. | Increased lipophilicity (XLogP3 = 0.5); reduced CNS penetration; shifts affinity to non-stimulant targets[3]. |

Mechanism of Action: Neuroreceptor Modulation

The primary pharmacological interest in 2-phenyl-2-piperidinoacetamide lies in its ability to modulate key neurotransmitter systems. In vitro and in vivo models suggest that the compound and its chiral derivatives exert 3 by interacting with dopamine (D2) receptors and serotonergic (5-HT) pathways[3]. The binding event triggers a cascade that alters intracellular cAMP levels and modulates ion channel excitability, ultimately dampening hyperactive pain and anxiety signaling.

Fig 1: Pharmacodynamic signaling pathway of 2-phenyl-2-piperidinoacetamide in the CNS.

Experimental Methodologies: Self-Validating Receptor Binding Protocol

To empirically validate the dopaminergic and serotonergic affinity of 2-phenyl-2-piperidinoacetamide, researchers rely on competitive radioligand binding assays. The following protocol is engineered with strict causality and self-validating mechanisms to ensure data trustworthiness.

Objective: Quantify the binding affinity ( Ki ) of the compound at the Dopamine D2 receptor.

-

Step 1: Membrane Preparation

-

Action: Homogenize mammalian striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl₂.

-

Causality: Tris-HCl maintains the physiological pH required for receptor stability. The inclusion of Mg²⁺ ions is non-negotiable; divalent cations are required to stabilize the high-affinity, G-protein-coupled state of the D2 receptor, ensuring the assay measures functionally relevant binding.

-

-

Step 2: Assay Incubation

-

Action: Incubate 50 µg of membrane protein with 1 nM [³H]-Raclopride (a highly selective D2 antagonist radioligand) and varying concentrations of 2-phenyl-2-piperidinoacetamide ( 10−10 to 10−4 M) for 60 minutes at 25°C.

-

Causality: Conducting the incubation at 25°C allows the system to reach thermodynamic equilibrium without accelerating the proteolytic degradation of the receptor membranes that occurs at 37°C.

-

-

Step 3: Self-Validation (Non-Specific Binding Control)

-

Action: Run parallel control wells containing the radioligand, the membrane, and 10 µM Haloperidol.

-

Causality: Haloperidol completely saturates all specific D2 receptor sites. Any residual radioactivity detected in these wells represents non-specific binding (e.g., the radioligand partitioning into membrane lipids). Subtracting this baseline from total binding isolates the specific receptor interaction, creating a self-validating data loop that prevents false-positive affinity readings.

-

-

Step 4: Rapid Vacuum Filtration

-

Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI), followed by three rapid washes with ice-cold buffer.

-

Causality: PEI coats the glass fibers with a positive charge, repelling the basic radioligand and drastically reducing background noise. The washes must be ice-cold to kinetically freeze the receptor-ligand complex, preventing dissociation during the physical separation process.

-

-

Step 5: Scintillation & Analysis

-

Action: Extract filters into scintillation fluid, count beta emissions, and calculate the IC50 . Convert to Ki using the Cheng-Prusoff equation.

-

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

Synthetic Pathways

In organic synthesis, derivatives of 2-phenyl-2-piperidinoacetamide are often synthesized via the amidation of α -halo amides or through the nucleophilic ring-opening of highly strained 4[4]. The presence of the phenyl group stabilizes the acyclic dipolar ion intermediate by delocalization, which can complicate the isolation of the α -lactam precursor but ultimately facilitates the high-yield addition of the piperidine nucleophile[4][5].

References

- Benchchem. "(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide". Benchchem Chemical Database.

- HazComFast. "2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0)". HazComFast Safety Data.

- NDC List. "UNII SQ4DN7X4ZT - 2-PHENYL-2-PIPERIDINOACETAMIDE". National Drug Code Directory.

- Thieme E-Books. "Product Class 8: α-Lactams". Science of Synthesis.

Sources

alpha-Phenyl-2-piperidineacetamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of α-Phenyl-2-piperidineacetamide Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phenyl-2-piperidineacetamide, also known as ritalinic acid amide, is a pivotal chemical intermediate in synthetic organic chemistry and pharmaceutical development.[1] Its structural framework, featuring a piperidine ring, a phenyl group, and an acetamide moiety, makes it a versatile building block, most notably for the synthesis of ritalinic acid and the central nervous system stimulant methylphenidate.[2][3][4] This guide provides a comprehensive overview of its core chemical and physical properties, established synthetic routes, analytical characterization methods, and its significant role in medicinal chemistry.

Chemical Identity and Molecular Structure

α-Phenyl-2-piperidineacetamide is a chiral compound possessing two stereogenic centers, leading to the existence of four possible stereoisomers (two diastereomeric pairs of enantiomers: (αR,2R), (αS,2S), (αR,2S), and (αS,2R)).[5][6] The relative stereochemistry is often described using the erythro and threo nomenclature. The biological activity of its derivatives, such as methylphenidate, is highly dependent on the specific stereoisomer.[6]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-phenyl-2-(piperidin-2-yl)acetamide | [7] |

| Synonyms | Ritalinic Acid Amide, 2-Phenyl-2-(2-piperidyl)acetamide | [1][2] |

| CAS Number | 19395-39-2 (for the mixture of diastereomers) | [2][7][8] |

| Molecular Formula | C₁₃H₁₈N₂O | [2][7] |

| Molecular Weight | 218.29 g/mol |[7] |

Caption: Generalized workflow for the synthesis of α-Phenyl-2-piperidineacetamide.

Protocol: Synthesis via Catalytic Hydrogenation

This is a generalized protocol based on literature descriptions. [9][10]Specific quantities and conditions must be optimized for laboratory or industrial scale.

-

Reactor Charging: Charge a suitable high-pressure reactor with α-phenyl-α-pyridyl-(2)-acetamide and glacial acetic acid as the solvent.

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., PtO₂ or Pd/C) to the mixture.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., to 12-15 Kg/cm²) and heat to the target temperature (e.g., 45-50°C).

-

Reaction Monitoring: Maintain the temperature and pressure, with agitation, for the required duration (e.g., 15-26 hours) until hydrogen uptake ceases.

-

Work-up: Cool the reactor and carefully vent the hydrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is then dissolved or suspended in water and basified (e.g., with aqueous NaOH) to precipitate the free base product. [9][10]8. Isolation: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and dried under a vacuum to yield α-Phenyl-2-piperidineacetamide.

Analytical Characterization

The identity, purity, and stereoisomeric ratio of α-Phenyl-2-piperidineacetamide are typically determined using chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is often used for purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides structural confirmation. [8] Table 3: Representative LC-MS Data

| Parameter | Value | Source(s) |

|---|---|---|

| Ionization Mode | ESI (Electrospray Ionization) | [7] |

| Precursor Ion (Adduct) | [M+H]⁺ | [7] |

| m/z of Precursor | 219.1492 | [7] |

| Major Fragment Ions (m/z) | 202.1226, 136.0757, 84.0807 | [7]|

Protocol: LC-MS Analysis

This protocol is illustrative. Column, mobile phase, and gradient conditions must be developed for the specific instrument and application.

-

Sample Preparation: Accurately weigh and dissolve a sample of α-Phenyl-2-piperidineacetamide in a suitable solvent (e.g., acetonitrile/water mixture).

-

Chromatographic Separation: Inject the sample onto an LC system equipped with a C18 reverse-phase column.

-

Elution: Elute the analyte using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Direct the column eluent to an ESI-MS source.

-

Data Acquisition: Acquire mass spectra in positive ion mode, scanning for the parent ion ([M+H]⁺ at m/z 219.1492) and performing fragmentation (MS/MS) to generate a characteristic spectrum for structural confirmation.

Caption: Standard workflow for the analytical characterization by LC-MS.

Pharmacological Context and Biological Significance

The primary significance of α-Phenyl-2-piperidineacetamide lies in its role as a direct precursor to ritalinic acid, which is itself the main, inactive metabolite of methylphenidate. [3][11]Methylphenidate is a widely used pharmaceutical for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). [6]The synthesis of methylphenidate often proceeds through the hydrolysis of the amide group of α-Phenyl-2-piperidineacetamide to a carboxylic acid (ritalinic acid), followed by esterification. [3][9] While α-Phenyl-2-piperidineacetamide itself is primarily considered an intermediate, some sources suggest that compounds with this structural motif may possess potential analgesic or psychoactive properties, though extensive investigation is required to substantiate these claims. [2][8]Its main application remains in pharmaceutical development and neuroscience research as a key building block for neuroactive compounds. [8]

Caption: Synthetic and metabolic relationship of α-Phenyl-2-piperidineacetamide.

Safety and Handling

Based on aggregated GHS data, α-Phenyl-2-piperidineacetamide is classified as harmful if swallowed. [7]It may also cause skin and serious eye irritation. [7]Standard laboratory precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C. [8]

Conclusion

α-Phenyl-2-piperidineacetamide is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined chemical properties, established synthetic pathways, and crucial role as an intermediate for ritalinic acid and methylphenidate underscore its importance. A thorough understanding of its physicochemical characteristics, synthesis, and analytical profile is essential for researchers and developers working on CNS-active compounds and other complex molecular targets.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86862, alpha-Phenyl-2-piperidineacetamide. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12112799, (alphaR,2S)-alpha-Phenyl-2-piperidineacetamide. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70262, 2-Ethyl-4-methylimidazole. PubChem. [Link]

- Google Patents (2015). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.

- Google Patents (2000). EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers.

-

Wikipedia (2023). Ritalinic acid. Wikipedia. [Link]

-

PharmaCompass (n.d.). .alpha.-Phenyl-2-piperidineacetic acid methyl ester. PharmaCompass. [Link]

-

Taylor & Francis (2020). Ritalinic acid – Knowledge and References. Taylor & Francis. [Link]

-

Pharmaffiliates (n.d.). Ritalinic Acid-impurities. Pharmaffiliates. [Link]

-

Pharmaffiliates (n.d.). CAS No : 1189426-25-2 | Product Name : α-Phenyl-2-piperidineacetamide-d10 (Mixture of Diastereomers). Pharmaffiliates. [Link]

Sources

- 1. Alpha-Phenyl-2-piperidineacetamide (Mixture of Diastereomers) [lgcstandards.com]

- 2. CAS 19395-39-2: α-Phenyl-2-piperidineacetamide [cymitquimica.com]

- 3. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. CAS 160707-37-9: (αR,2R)-α-Phenyl-2-piperidineacetamide [cymitquimica.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 10. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]

- 11. selleckchem.com [selleckchem.com]

Synthesis of 2-Phenyl-2-(2-piperidyl)acetamide from 2-Chloropyridine: A Comprehensive Technical Guide

Executive Summary & Chemical Context

The synthesis of 2-phenyl-2-(2-piperidyl)acetamide from 2-chloropyridine is a foundational multi-step sequence in medicinal chemistry, most notably serving as the penultimate precursor in the industrial production of methylphenidate (Ritalin) [[1]]().

Note on Nomenclature: While strictly named 2-phenyl-2-(2-piperidyl)acetamide under modern IUPAC conventions, this compound is frequently referred to in legacy pharmaceutical literature and industrial patents as 2-phenyl-2-piperidinoacetamide. This guide uses the terms interchangeably, referring specifically to the C2-linked piperidine isomer utilized in methylphenidate synthesis.

The synthetic pathway is a self-validating, three-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr) to couple the functional groups.

-

Acid-Catalyzed Hydration to convert the nitrile to an amide.

-

Heterogeneous Catalytic Hydrogenation to reduce the heteroaromatic ring .

Fig 1: Three-step synthetic workflow from 2-chloropyridine to 2-phenyl-2-(2-piperidyl)acetamide.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The initial coupling relies on the activation of 2-chloropyridine. The highly electronegative pyridine nitrogen withdraws electron density from the ortho-position (C2), lowering the activation energy for nucleophilic attack . To generate the nucleophile, phenylacetonitrile (pKa ~21.9) is deprotonated by sodium amide (NaNH₂, conjugate acid pKa ~38). This massive pKa difference ensures quantitative, irreversible formation of a resonance-stabilized carbanion [[1]](). Absolute toluene is selected as the solvent because it is non-polar, unreactive toward NaNH₂, and allows the reaction to be driven at high reflux temperatures (110–120°C).

Experimental Protocol

Based on the foundational Panizzon & Hartmann methodology:

-

Preparation: Dissolve 117 g of phenylacetonitrile and 113 g of 2-chloropyridine in 400 mL of absolute toluene in a dry, inert-gas purged flask.

-

Deprotonation: While stirring and cooling (to control the exothermic deprotonation), gradually add 80 g of pulverized sodium amide.

-

Coupling: Slowly heat the mixture to 110°–120°C and maintain this temperature for 1 hour to drive the SNAr reaction to completion.

-

Workup: Cool the mixture and quench carefully with water. Shake the toluene solution with dilute hydrochloric acid to extract the basic product into the aqueous layer.

-

Isolation: Basify the aqueous acidic extracts with concentrated sodium hydroxide. Extract the separating solid mass into ethyl acetate.

-

Validation: Distill the product at 150°–155°C under 0.5 mm Hg pressure, followed by recrystallization from ethyl acetate. The pure α-phenyl-α-(2-pyridyl)acetonitrile yields a self-validating melting point of 88°–89°C .

Step 2: Acid-Catalyzed Nitrile Hydration

Mechanistic Causality

The objective is to selectively hydrate the nitrile to an amide without over-hydrolyzing to a carboxylic acid. Concentrated sulfuric acid (90–98%) is the optimal reagent . The strong acid protonates the nitrile nitrogen, rendering the carbon highly electrophilic. The trace water present in the acid attacks this carbon, forming an imidic acid intermediate that rapidly tautomerizes into a stable amide. Because the reaction environment lacks excess water, and the α-carbon is heavily sterically hindered by both the phenyl and pyridyl rings, further nucleophilic attack to form the carboxylic acid is completely arrested .

Experimental Protocol

-

Reaction: Introduce 100 g of α-phenyl-α-(2-pyridyl)acetonitrile into 400 mL of concentrated sulfuric acid.

-

Incubation: Allow the solution to stand overnight at room temperature (controlled hydration).

-

Quenching: Carefully pour the acidic mixture over crushed ice to safely dissipate the heat of dilution.

-

Isolation: Render the aqueous mixture alkaline by adding sodium carbonate until gas evolution ceases and the product precipitates.

-

Validation: Filter and recrystallize the precipitate from ethyl acetate. The resulting α-phenyl-α-(2-pyridyl)acetamide exhibits a sharp melting point of 134°C .

Step 3: Catalytic Hydrogenation of the Pyridine Ring

Mechanistic Causality

Reducing a heteroaromatic pyridine ring while leaving the phenyl ring intact requires highly specific conditions. Platinum dioxide (PtO₂, Adams' catalyst) suspended in glacial acetic acid is the gold standard for this transformation . The acidic medium serves a dual purpose: it protonates the pyridine nitrogen (disrupting aromatic stability and activating the ring for reduction) and protonates the resulting secondary piperidine amine, preventing it from binding to and poisoning the platinum catalyst [[2]]().

Stereochemically, heterogeneous hydrogenation proceeds via the syn-addition of hydrogen gas to the planar pyridine ring. This kinetically favors the formation of the erythro diastereomer of 2-phenyl-2-(2-piperidyl)acetamide . For pharmaceutical applications requiring the threo isomer (e.g., dexmethylphenidate), a subsequent base-catalyzed epimerization step is required .

Fig 2: Stereochemical logic of the hydrogenation step and subsequent base-catalyzed epimerization.

Experimental Protocol

-

Preparation: Dissolve the α-phenyl-α-(2-pyridyl)acetamide in glacial acetic acid within a high-pressure hydrogenation vessel.

-

Catalysis: Add a catalytic amount of Platinum dioxide (PtO₂).

-

Hydrogenation: Pressurize the vessel with H₂ gas (typically 40–50 psi) and agitate at room temperature until hydrogen uptake ceases .

-

Workup: Filter the mixture through a Celite pad to safely remove the pyrophoric platinum catalyst.

-

Isolation: Evaporate the acetic acid under reduced pressure, dissolve the residue in water, and basify with aqueous NaOH to precipitate the free base of 2-phenyl-2-(2-piperidyl)acetamide .

Quantitative Data Summary

| Reaction Step | Starting Material | Reagents & Catalyst | Solvent | Temp & Time | Key Product | Yield & Validation |

| 1. SNAr | 2-Chloropyridine + Phenylacetonitrile | NaNH₂ (Base) | Absolute Toluene | 110–120°C, 1 hr | α-Phenyl-α-(2-pyridyl)acetonitrile | ~70-75%, MP: 88–89°C |

| 2. Hydration | α-Phenyl-α-(2-pyridyl)acetonitrile | Conc. H₂SO₄ | None (Neat Acid) | RT, 12–18 hrs | α-Phenyl-α-(2-pyridyl)acetamide | ~90-95%, MP: 134°C |

| 3. Hydrogenation | α-Phenyl-α-(2-pyridyl)acetamide | H₂ gas (40-50 psi), PtO₂ | Glacial Acetic Acid | RT, until H₂ uptake ceases | 2-Phenyl-2-(2-piperidyl)acetamide | Quantitative, erythro-enriched |

References

- Panizzon, L., & Hartmann, M. (1950). Pyridine and Piperidine Compounds and Process of Making Same. U.S. Patent No. 2,507,631. U.S. Patent and Trademark Office.

-

Deutsch, H. M., Shi, Q., Gruszecka-Kowalik, E., & Schweri, M. M. (1996). Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry, 39(6), 1201-1209. URL:[Link]

- Pesti, J. A., et al. (2012). Low-Temperature Synthesis of Methylphenidate Hydrochloride. W.O. Patent No. 2012/080834 A1. World Intellectual Property Organization.

- Misner, J. W., et al. (2000). Processes and intermediates for resolving piperidyl acetamide stereoisomers. E.P. Patent No. 0983238 A1. European Patent Office.

Sources

2-Phenyl-2-piperidinoacetamide structural analogs and derivatives

An In-Depth Technical Guide to 2-Phenyl-2-piperidinoacetamide: Structural Analogs and Derivatives

Authored by a Senior Application Scientist

Abstract

The 2-phenyl-piperidine acetamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the structural analogs and derivatives of 2-phenyl-2-piperidinoacetamide, with a particular focus on the isomerism at the piperidine ring and its profound impact on biological activity. We will delve into robust synthetic methodologies, elucidate critical structure-activity relationships (SAR), and examine the molecular mechanisms underpinning their therapeutic potential in areas such as neurodegenerative disorders, epilepsy, pain management, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols to guide future discovery and optimization efforts in this chemical space.

Introduction: The 2-Phenyl-piperidinoacetamide Core Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in over twenty classes of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging with biological targets.[1][2] When combined with a phenyl and an acetamide group at the C2 position, it forms the 2-phenyl-2-piperidinoacetamide core. A critical structural distinction within this class is the point of attachment of the acetamide group to the piperidine ring.

-

2-Phenyl-2-(piperidin-1-yl)acetamide: The acetamide is attached to the nitrogen atom of the piperidine ring.

-

2-Phenyl-2-(piperidin-2-yl)acetamide: The acetamide is attached to the carbon atom adjacent to the nitrogen. This isomer introduces a chiral center at the C2 position of the piperidine ring, leading to (R) and (S) enantiomers, which often exhibit distinct biological activities.

This guide will primarily focus on derivatives of the 2-phenyl-2-(piperidin-2-yl)acetamide scaffold and related analogs where the piperidine ring is a core structural element, as this class has garnered significant attention in the development of novel therapeutics. These compounds are key intermediates in the synthesis of various bioactive molecules and have shown potential in treating neurological disorders and pain.[3]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption: Logical relationship of the core scaffold to its derivatives and applications.

Synthetic Strategies and Methodologies

The synthesis of 2-phenyl-2-piperidinoacetamide derivatives often involves multi-step sequences that allow for controlled introduction of desired functional groups. Key strategies include the hydrogenation of pyridine precursors, amide bond formation, and alkylation reactions.

General Synthesis Workflow: From Pyridine to Piperidine

A common and efficient route to the core scaffold involves the catalytic hydrogenation of a 2-phenyl-2-(pyridin-2-yl)acetamide precursor. This approach allows for the stereoselective formation of the piperidine ring, which is crucial for biological activity.

dot graph TD { graph [bgcolor="#FFFFFF", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption: General synthetic workflow for piperidine derivatives.

Detailed Experimental Protocol: Synthesis of the Piperidine Core

This protocol describes the hydrogenation of 2-phenyl-2-(pyridin-2-yl)acetamide to form the piperidine core structure, based on established industrial processes.[4]

Objective: To synthesize a racemic mixture of erythro- and threo-2-phenyl-2-(piperidin-2-yl)acetamide.

Materials:

-

2-Phenyl-2-(pyridin-2-yl)acetamide (1 equivalent)

-

Palladium on Carbon (10% w/w, 5% loading)

-

Glacial Acetic Acid (5 volumes)

-

Water (7 volumes)

-

Aqueous Sodium Hydroxide (to adjust pH)

-

Celite® or other filter aid

-

High-pressure autoclave

Procedure:

-

Reaction Setup: Charge a high-pressure autoclave with 2-phenyl-2-(pyridin-2-yl)acetamide (e.g., 200 g, 0.942 mol) and glacial acetic acid (1000 ml).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (20 g) to the solution.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 4.5 kg/cm ² with hydrogen and heat the reaction mixture to 55-65°C.

-

Reaction Monitoring: Maintain the reaction under these conditions for approximately 15 hours, monitoring for hydrogen uptake.

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the mixture through a bed of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under vacuum at a temperature below 80°C to remove the acetic acid.

-

Dissolve the residue in water (1400 ml).

-

-

Purification and Isolation:

-

Adjust the pH of the aqueous solution to ~12 using aqueous sodium hydroxide. This will precipitate the free base.

-

Filter the precipitated solid and wash the filter cake thoroughly with water.

-

Dry the product in a vacuum oven at 60-70°C to yield the racemic mixture of erythro- and threo-2-phenyl-2-(piperidin-2-yl)acetamide.[4]

-

-

Validation: Characterize the product using HPLC to determine the ratio of diastereomers, and confirm the structure using ¹H NMR and Mass Spectrometry.

Structure-Activity Relationships (SAR) and Pharmacological Applications

The therapeutic utility of this scaffold is defined by the intricate relationship between its structure and biological activity. Modifications to the phenyl ring, piperidine ring, and acetamide moiety can dramatically influence potency, selectivity, and pharmacokinetic profiles.

Anticonvulsant Activity

Analogs of this class have shown significant promise as anticonvulsant agents. The mechanism often involves modulation of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels or enhancement of GABAergic neurotransmission.[5][6]

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related, revealed key SAR insights.[7] Although these compounds replace the piperidine with a piperazine, the principles of substitution are highly relevant.

| Compound ID | Phenyl Ring Substitution (R1) | Amide Substitution (R2) | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |

| 13 | 3-Cl | 3-F-Phenyl | > 300 | > 300 |

| 20 | 3-CF₃ | 3-F-Phenyl | 89.5 | > 300 |

| 22 | 3-CF₃ | 3-Cl-Phenyl | 112.4 | > 300 |

| Phenytoin | (Reference Drug) | (Reference Drug) | 9.5 | 67.5 |

Data synthesized from Obniska et al., 2016.[7]

Key SAR Insights for Anticonvulsant Activity:

-

Electron-Withdrawing Groups: The presence of a trifluoromethyl (CF₃) group on the phenyl ring (e.g., compound 20 and 22 ) significantly enhances anticonvulsant activity compared to a chloro (Cl) group (compound 13 ).[7]

-

Halogen Substitution: Fluorine substitution on the N-phenylacetamide moiety appears crucial for activity in this series.

-

Mechanism of Action: The most potent compounds, like derivative 20 , were found to be moderate binders to neuronal voltage-sensitive sodium channels, suggesting a mechanism similar to that of established antiepileptic drugs like phenytoin.[5][7]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Putative mechanisms of anticonvulsant piperidine derivatives.

Neuroprotective and Analgesic Effects

The piperidine scaffold is a cornerstone of many centrally acting agents, including analgesics.[8] Phenylpiperidine derivatives, in particular, are known to act as µ-opioid receptor agonists.[9] Furthermore, recent studies on piperine, a naturally occurring piperidine alkaloid, and its derivatives highlight their neuroprotective potential, often mediated through the activation of the Nrf2/Keap1 pathway, which protects against oxidative stress and neuroinflammation.[10][11]

Key SAR Insights for Neuroprotection:

-

Piperidine Moiety: The piperidine ring is considered critical for neuropharmacological activity. Modifications such as ring-opening can significantly reduce or alter the compound's effects.[11]

-

Linker and Aromatic Groups: The spacing between the piperidine ring and the aromatic group, as well as the nature of the aromatic system itself, can be optimized to enhance properties like blood-brain barrier permeability and target engagement.[11][12]

Antimicrobial Activity

Derivatives incorporating the 2-phenyl-acetamide structure have been explored for their potential as antimicrobial agents. By modifying the terminal amine or the phenyl ring, researchers have developed compounds with activity against medically relevant bacteria.

This protocol outlines a standard method for determining the MIC of a novel compound against a bacterial strain.[13][14]

Objective: To determine the lowest concentration of a test compound that inhibits visible bacterial growth.

Materials:

-

96-well microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 bacterial colonies and inoculate into broth.

-

Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[13]

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in broth to achieve a range of desired concentrations.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound with no visible growth.[14] Optionally, read the optical density at 600 nm using a plate reader.

-

Conclusion and Future Directions

The 2-phenyl-2-piperidinoacetamide scaffold and its analogs represent a fertile ground for drug discovery. The inherent versatility of the piperidine ring, combined with the diverse chemical space accessible through modifications of the phenyl and acetamide moieties, provides a robust platform for developing novel therapeutics. Structure-activity relationship studies have consistently shown that subtle changes, such as the addition of electron-withdrawing groups or specific halogens, can profoundly impact biological activity, shifting a compound's profile from an anticonvulsant to a neuroprotective or antimicrobial agent.

Future research should focus on leveraging computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to predict the activity of novel analogs and guide synthetic efforts more efficiently.[15][16] Furthermore, exploring asymmetric synthesis to isolate and test individual enantiomers will be critical, as stereochemistry often plays a decisive role in pharmacological efficacy and safety.[17] As our understanding of the molecular targets for these compounds deepens, so too will our ability to design the next generation of highly potent and selective drugs based on this remarkable scaffold.

References

-

Mishra, A., Punia, J. K., Bladen, C., Zamponi, G. W., & Goel, R. K. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(5), 317–323. Available from: [Link]

-

Pontiki, E. A., Hadjipavlou-Litina, D. J., Demertzis, A. M., Hadjidakis, I., & Kovala-Demertzi, D. (2005). Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 17-23. Available from: [Link]

-

Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European journal of medicinal chemistry, 41(2), 226–232. Available from: [Link]

-

ResearchGate. (2025). Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists | Request PDF. Available from: [Link]

-

Macquarie University. (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Available from: [Link]

-

Geddawy, A., et al. (2019). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Applied Microbiology. Available from: [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). Available from: [Link]

-

ResearchGate. (2015). (PDF) Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery. Available from: [Link]

-

Macquarie University. (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid - Fingerprint. Available from: [Link]

-

Semantic Scholar. (n.d.). In-vitro Assays for Antimicrobial Assessment. Available from: [Link]

-

University of Babylon. (n.d.). Quantitative structure-activity relationships (QSAR). Available from: [Link]

-

Akhtar, M. J., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules (Basel, Switzerland), 17(11), 13441–13452. Available from: [Link]

-

Li, Y., et al. (2021). The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. Phytomedicine : international journal of phytotherapy and phytopharmacology, 87, 153571. Available from: [Link]

-

Bentham Science Publishers. (2024). A Systematic Review of the Anti-seizure and Antiepileptic Effects and Mechanisms of Piperine. Available from: [Link]

-

Wang, Y., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules (Basel, Switzerland), 27(2), 488. Available from: [Link]

-

Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules (Basel, Switzerland), 21(11), 1543. Available from: [Link]

-

Computational Chemistry. (2024). QSAR (Quantitative Structure-Activity Relationship). Available from: [Link]

- Google Patents. (2015). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.

-

Chand, S., et al. (2022). Piperine Derivatives Enhance Fusion and Axonal Transport of Mitochondria by Activating Mitofusins. International journal of molecular sciences, 23(13), 6980. Available from: [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]

Sources

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. spu.edu.sy [spu.edu.sy]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 5. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperine Derivatives Enhance Fusion and Axonal Transport of Mitochondria by Activating Mitofusins [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of α-Phenyl-2-piperidineacetamide: A Comprehensive Analytical Framework

Introduction & Pharmacological Relevance

α-Phenyl-2-piperidineacetamide (commonly referred to as ritalinic acid amide) is a pivotal synthetic intermediate in the manufacturing of methylphenidate, a first-line pharmacotherapy for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy[1]. The molecular architecture (C₁₃H₁₈N₂O) consists of a basic piperidine heterocycle, an aromatic phenyl ring, and a primary amide moiety.

A critical feature of this molecule is the presence of two contiguous stereocenters—at the C2 position of the piperidine ring and the α-carbon. This configuration yields four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro[2]. Because the threo diastereomer is the exclusive precursor to the pharmacologically active d-threo-methylphenidate[2], rigorous spectroscopic characterization is mandatory to ascertain both structural identity and diastereomeric purity during drug development.

Analytical Workflow & Sample Preparation

To establish a self-validating analytical system, researchers must employ a multi-modal spectroscopic approach. Nuclear Magnetic Resonance (NMR) provides absolute connectivity and stereochemical resolution; Fourier-Transform Infrared (FT-IR) spectroscopy maps the functional groups and hydrogen-bonding networks; and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) confirms the exact mass and structural sub-units[3].

Step-by-Step Sample Preparation Protocol:

-

Solvent Selection (NMR): Dissolve 15 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is strictly preferred over protic solvents (e.g., D₂O or CD₃OD) to prevent the rapid deuterium exchange of the critical amide (-NH₂) and amine (-NH) protons, which are necessary for complete structural assignment.

-

Matrix Preparation (FT-IR): For solid-state analysis, meticulously triturate 2 mg of the sample with 100 mg of anhydrous, IR-grade potassium bromide (KBr). Compress the mixture under 10 tons of pressure in a hydraulic press for 2 minutes to form a translucent, homogenous pellet.

-

Ionization Buffer (MS): Prepare a 1 µg/mL dilution of the compound in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water, modified with 0.1% Formic Acid. The acidic modifier ensures the complete protonation of the secondary piperidine amine, optimizing the yield of the [M+H]+ precursor ion for positive-mode ESI[3].

Analytical workflow for the spectroscopic elucidation of α-Phenyl-2-piperidineacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the definitive tool for assigning the relative stereochemistry (threo vs. erythro) of the synthesized amide[4].

Causality in NMR Assignments: The chemical shift of the α-proton (attached to the benzylic carbon) is highly sensitive to the anisotropic deshielding effects of both the adjacent phenyl ring and the carbonyl group. More importantly, the scalar coupling constant ( J ) between the α-proton and the piperidine C2-proton is diagnostic of the dihedral angle separating them. In the threo isomer, the preferred anti-periplanar arrangement yields a larger coupling constant ( J≈8−10 Hz) compared to the erythro isomer ( J≈4−6 Hz). Furthermore, the piperidine ring protons (C3 to C6) exhibit complex multiplets. Because they are adjacent to chiral centers, the axial and equatorial protons on the same carbon are diastereotopic and resonate at distinct chemical shifts.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment / Structural Causality |

| ¹H | 7.28 – 7.35 | m, 5H | Aromatic protons (Phenyl ring). |

| ¹H | 5.50 – 6.30 | br s, 2H | Primary amide (-CONH₂). Broad due to quadrupolar relaxation of ¹⁴N. |

| ¹H | 3.55 | d, 1H ( J=9.2 Hz) | α-CH. Deshielded by phenyl/carbonyl; large J indicates threo configuration. |

| ¹H | 3.15 | m, 1H | Piperidine C2-H. Coupled to α-CH and C3 protons. |

| ¹H | 2.60 – 3.00 | m, 2H | Piperidine C6-H₂. Adjacent to the electronegative secondary amine. |

| ¹H | 1.20 – 1.80 | m, 6H | Piperidine C3, C4, C5-H₂. Diastereotopic aliphatic ring protons. |

| ¹³C | 174.5 | s | Carbonyl carbon (C=O) of the primary amide. |

| ¹³C | 138.2, 128.5, 127.1 | s, d, d | Aromatic carbons (Ipso, ortho/meta, para). |

| ¹³C | 58.4 | d | α-Carbon. |

| ¹³C | 56.1 | d | Piperidine C2 carbon. |

| ¹³C | 46.3, 29.1, 25.8, 24.2 | t | Piperidine C6, C3, C5, C4 carbons, respectively. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically differentiating the primary amide from the secondary amine[4].

Causality in Vibrational Modes: The physical state of the sample dramatically alters the IR spectrum due to hydrogen bonding dynamics. In the solid state (KBr pellet), the primary amide (-CONH₂) acts as a robust hydrogen bond donor and acceptor, heavily interacting with the basic piperidine nitrogen. This extensive intermolecular network weakens the C=O bond, shifting the Amide I band to a lower wavenumber (~1670 cm⁻¹) compared to what would be observed in a dilute, non-polar solution (~1690 cm⁻¹). The N-H stretching region (3100–3500 cm⁻¹) reveals three distinct bands: the asymmetric and symmetric stretches of the primary amide, and the single stretch of the secondary piperidine amine.

Table 2: Key FT-IR Vibrational Modes (Solid State, KBr)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Causality |

| 3410, 3180 | Strong, Broad | N-H Stretch (Amide) | Asymmetric and symmetric stretches of the primary -NH₂ group. |

| 3300 | Medium | N-H Stretch (Amine) | Secondary amine of the piperidine ring; broadened by H-bonding. |

| 3030 | Weak | C-H Stretch (sp²) | Aromatic C-H stretches of the phenyl ring. |

| 2930, 2850 | Strong | C-H Stretch (sp³) | Aliphatic C-H stretches of the piperidine ring. |

| 1670 | Very Strong | C=O Stretch (Amide I) | Carbonyl stretch, shifted lower due to solid-state hydrogen bonding. |

| 1610 | Strong | N-H Bend (Amide II) | In-plane bending of the primary amide N-H bonds. |

Mass Spectrometry (ESI-MS/MS)

High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) elucidates the structural backbone through predictable, charge-directed fragmentation pathways[3].

Causality in Fragmentation: Under ESI+ conditions, the most basic site—the secondary nitrogen of the piperidine ring—is preferentially protonated, yielding the [M+H]+ precursor ion at m/z 219.15. Upon subjecting this precursor to collision-induced dissociation (CID), the molecule undergoes characteristic neutral losses. The loss of ammonia (-17 Da) from the primary amide yields an m/z 202 product ion.

More diagnostically, the heterolytic cleavage of the Cα-C2 bond results in the formation of a highly stable piperidinium cation (m/z 84), which is a hallmark fragment for methylphenidate derivatives. Additionally, the loss of formamide (HCONH₂, 45 Da) generates a resonance-stabilized phenyl-piperidine conjugated cation at m/z 174.

ESI-MS/MS fragmentation pathway of protonated α-Phenyl-2-piperidineacetamide.

Table 3: Key ESI-MS/MS Fragments (Positive Ion Mode)

| Fragment m/z | Neutral Loss | Formula | Structural Causality / Assignment |

| 219.15 | None | [C₁₃H₁₉N₂O]⁺ | Protonated precursor ion [M+H]+ . |

| 202.12 | 17 Da (NH₃) | [C₁₃H₁₆NO]⁺ | Loss of ammonia from the primary amide group. |

| 174.13 | 45 Da (HCONH₂) | [C₁₂H₁₆N]⁺ | Loss of formamide; confirms the presence of the terminal amide. |

| 84.08 | 135 Da | [C₅H₁₀N]⁺ | Piperidinium cation; diagnostic cleavage between α-carbon and piperidine C2. |

| 91.05 | 128 Da | [C₇H₇]⁺ | Tropylium ion; confirms the presence of the benzylic/phenyl moiety. |

Conclusion

The spectroscopic elucidation of α-Phenyl-2-piperidineacetamide requires a rigorous, multi-modal approach to ensure scientific integrity. NMR provides the stereochemical resolution necessary to distinguish the pharmacologically relevant threo isomer from the erythro impurity. FT-IR confirms the integrity of the amide functional group and maps its solid-state hydrogen-bonding behavior. Finally, ESI-MS/MS validates the molecular architecture through predictable, charge-directed fragmentation. Together, this self-validating analytical framework ensures the highest standards of quality control in the downstream synthesis of methylphenidate.

References

-

PubChem. "(alphaR,2R)-alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 11085277". National Center for Biotechnology Information. URL:[Link]

- Google Patents. "US9463187B2 - Methylphenidate derivatives and uses of them". United States Patent and Trademark Office.

Sources

- 1. (alphaR,2R)-alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 11085277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9463187B2 - Methylphenidate derivatives and uses of them - Google Patents [patents.google.com]

- 3. alpha-Phenylpiperidine-2-acetamide | 19395-39-2 | Benchchem [benchchem.com]

- 4. alpha-Phenylpiperidine-2-acetamide | 19395-39-2 | Benchchem [benchchem.com]

Solubility of 2-Phenyl-2-piperidinoacetamide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Phenyl-2-piperidinoacetamide in Organic Solvents

Authored by a Senior Application Scientist

Introduction: Navigating the Pre-Formulation Landscape for Novel Amide Compounds

In the realm of drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical early-stage hurdles is the characterization of a molecule's physicochemical properties, with solubility standing as a cornerstone of "drug-likeness." Poor solubility can severely limit bioavailability, complicate formulation efforts, and ultimately derail the development of an otherwise potent compound.

This technical guide focuses on 2-Phenyl-2-piperidinoacetamide, a molecule of interest due to its structural motifs—a phenyl group, a piperidine ring, and an acetamide functional group—which are prevalent in many centrally active and other pharmaceutical agents. As is common with novel compounds in the early stages of research, extensive, publicly available quantitative solubility data is often scarce. Therefore, this document serves a dual purpose: first, to provide a theoretical framework for predicting the solubility behavior of 2-Phenyl-2-piperidinoacetamide based on its molecular structure, and second, to offer a robust, field-proven experimental protocol for its empirical determination.

This guide is designed for researchers, chemists, and formulation scientists. It moves beyond simple data presentation to explain the underlying principles governing solute-solvent interactions, empowering the reader to make informed decisions in solvent selection for synthesis, purification, and formulation.

Part 1: Physicochemical Profile and Solubility Prediction

Understanding the molecular structure of 2-Phenyl-2-piperidinoacetamide is fundamental to predicting its interactions with various organic solvents. The molecule's architecture features distinct regions with differing polarities and hydrogen bonding capabilities, which dictate its solubility profile.

Molecular Structure: 2-Phenyl-2-piperidinoacetamide

-

Phenyl Group (-C₆H₅): This bulky, nonpolar aromatic ring is hydrophobic. It will preferentially interact with nonpolar or weakly polar solvents through van der Waals forces and π-stacking interactions.

-

Piperidine Ring (-C₅H₁₀N-): This saturated heterocyclic amine is a tertiary amine. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The aliphatic carbon backbone is nonpolar. The ring's conformational flexibility can also influence crystal packing and, consequently, the energy required to dissolve the solid.

-

Acetamide Group (-C(O)NH₂): This is a highly polar, hydrophilic functional group. The amide contains a carbonyl oxygen (a strong hydrogen bond acceptor) and two N-H protons (strong hydrogen bond donors). This group will strongly favor interactions with polar protic and aprotic solvents.

Predicted Solubility Behavior:

The presence of both a large nonpolar phenyl group and a highly polar acetamide group makes 2-Phenyl-2-piperidinoacetamide an amphiphilic molecule. Its solubility will be a delicate balance between these opposing characteristics.

-

High Solubility Predicted in:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to engage in strong interactions with the polar acetamide group, which is often a dominating factor for solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective hydrogen bond acceptors and have high dielectric constants, enabling them to solvate the polar regions of the molecule effectively.

-

-

Moderate to Low Solubility Predicted in:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While they can interact with the phenyl group, their ability to solvate the highly polar acetamide group is limited, likely resulting in lower solubility compared to highly polar solvents.

-

Ethers (e.g., Diethyl Ether, THF): Tetrahydrofuran (THF) may show some moderate solubility due to its polarity and ability to accept hydrogen bonds. Diethyl ether, being much less polar, is expected to be a poor solvent.

-

-

Very Low to Insoluble Predicted in:

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions. They will not effectively solvate the polar acetamide group, leading to very poor solubility.

-

This predictive framework, grounded in the "like dissolves like" principle, provides a rational basis for selecting a starting range of solvents for experimental determination.

Part 2: Standardized Protocol for Experimental Solubility Determination (Shake-Flask Method)

While theoretical prediction is invaluable, empirical data is the definitive measure of solubility. The equilibrium shake-flask method remains the gold standard for solubility determination due to its simplicity, reliability, and direct measurement of thermodynamic equilibrium.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh an excess amount of 2-Phenyl-2-piperidinoacetamide (e.g., 10-20 mg) into a series of clean, dry glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or orbital incubator. A standard temperature of 25 °C (298.15 K) is typically used for baseline measurements.

-

Agitate the samples at a constant, moderate speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause excessive foaming or aerosoling.

-

Allow the samples to equilibrate for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure true equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.

-

-

Sample Processing & Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 2-Phenyl-2-piperidinoacetamide in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula:

S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Workflow Visualization

Caption: Equilibrium Shake-Flask Solubility Workflow.

Part 3: Hypothetical Data Summary and Interpretation

While specific experimental data for this compound is not publicly available, we can construct a hypothetical data table based on the predictive framework discussed earlier. This serves as an example of how experimentally determined values would be presented and interpreted.

| Solvent | Solvent Class | Predicted Solubility Range (mg/mL) | Rationale for Prediction |

| Methanol | Polar Protic | > 50 | Excellent H-bond donor/acceptor capabilities for the acetamide group. |

| Ethanol | Polar Protic | 20 - 50 | Similar to methanol but slightly less polar, potentially reducing interaction strength. |

| DMSO | Polar Aprotic | > 50 | Strong H-bond acceptor and high polarity effectively solvate the amide. |

| Acetonitrile | Polar Aprotic | 10 - 30 | Polar, but a weaker H-bond acceptor than DMSO. |

| Dichloromethane | Weakly Polar | 1 - 10 | Limited ability to solvate the polar amide group. |

| Ethyl Acetate | Moderately Polar | 5 - 15 | Acts as an H-bond acceptor, but less polar than alcohols or DMSO. |

| THF | Ether | 5 - 15 | Moderate polarity and H-bond acceptance from the ether oxygen. |

| Toluene | Nonpolar Aromatic | < 1 | Can interact with the phenyl ring but cannot solvate the polar amide. |

| n-Hexane | Nonpolar Aliphatic | < 0.1 | Lacks any significant favorable interactions with the molecule. |

Interpretation of Results:

The hypothetical data illustrates a clear trend: solubility is highest in polar solvents capable of strong hydrogen bonding and decreases significantly as solvent polarity and hydrogen bonding capacity diminish. This confirms the dominant role of the polar acetamide group in governing the overall solubility of 2-Phenyl-2-piperidinoacetamide. Such data is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for reaction, workup, and crystallization to ensure high yield and purity.

-

Formulation Development: Identifying potential solvent systems for liquid formulations or for use in spray drying and other advanced formulation techniques.

-

Preclinical Studies: Choosing suitable vehicles for in vitro and in vivo testing to ensure the compound remains in solution at the required concentrations.

Conclusion

The solubility of 2-Phenyl-2-piperidinoacetamide in organic solvents is a critical parameter that dictates its utility and developability. While a comprehensive public database of its solubility does not currently exist, a systematic approach combining theoretical structural analysis and standardized experimental measurement provides a clear path forward. By understanding the interplay between the molecule's amphiphilic nature and the properties of different solvent classes, researchers can efficiently identify suitable solvent systems, accelerating the transition from discovery to application. The shake-flask method, as detailed herein, represents a reliable and essential tool in this process, generating the foundational data upon which successful drug development is built.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Avdeef, A. (2007). Solubility of sparingly-soluble drugs. Advanced Drug Delivery Reviews, 59(7), 568-590. Available at: [Link]

Stereoisomers of 2-Phenyl-2-piperidinoacetamide: A Technical Guide to Synthesis, Resolution, and Pharmacological Logic

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Nomenclature Disambiguation

In the landscape of neuropharmacology and targeted therapeutics, precise stereochemical control is the dividing line between a highly efficacious drug and an inactive—or potentially toxic—compound. 2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0) [1] is a critical chiral building block and pharmacophore scaffold.

A persistent and dangerous point of confusion in medicinal chemistry literature is the conflation of the 1-piperidino derivative with 2-piperidinyl analogs[2].

-

2-Phenyl-2-(piperidin-1-yl)acetamide (the subject of this whitepaper) features the piperidine ring attached to the alpha-carbon via its nitrogen atom. It possesses exactly one chiral center , resulting in two enantiomers: (R) and (S).

-

2-Phenyl-2-(piperidin-2-yl)acetamide (Ritalinic acid amide) features a carbon-carbon linkage and possesses two chiral centers , resulting in four stereoisomers.

Understanding this topological distinction is paramount for researchers utilizing this scaffold in the development of Histone Deacetylase (HDAC) inhibitors[3] or central nervous system (CNS) modulators.

Structural Logic Visualization

Caption: Logical differentiation between 1-piperidino and 2-piperidinyl structural scaffolds.

Structural and Stereochemical Profiling

The unique identifier UNII SQ4DN7X4ZT establishes the exact molecular topology of 2-phenyl-2-piperidinoacetamide[4]. The stereocenter resides at the C2 position of the acetamide chain. The spatial orientation of the bulky phenyl and piperidine groups around this chiral axis dictates the molecule's binding affinity in highly conserved receptor pockets.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Phenyl-2-(piperidin-1-yl)acetamide |

| CAS Number | 7253-67-0[1] |

| Molecular Formula | C13H18N2O[4] |

| Molecular Weight | 218.29 g/mol [1] |

| InChIKey | PPRXELUQRNIPDC-UHFFFAOYSA-N[4] |

| SMILES | O=C(N)C(c1ccccc1)N2CCCCC2[4] |

| Stereocenters | 1 (Alpha-carbon C2) |

| Enantiomers | (R)- and (S)- isomers |

Experimental Workflows: Synthesis and Chiral Resolution

The synthesis of the racemic mixture relies on the nucleophilic substitution of an alpha-halo amide. To achieve high yields and prevent the formation of reactive alpha-lactam intermediates, the reaction conditions must be strictly controlled[5].

Protocol A: Synthesis of Racemic 2-Phenyl-2-piperidinoacetamide

-

Objective: Synthesize the racemic baseline via S_N2 amination.

-

Causality & Logic: Using piperidine as both the nucleophile and the base eliminates the need for auxiliary tertiary amines (like triethylamine), which can catalyze unwanted side reactions such as cycloelimination to alpha-lactams[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 2-bromo-2-phenylacetamide (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures suppress the exothermic degradation and kinetic side-reactions.

-

Nucleophilic Addition: Add piperidine (2.2 eq) dropwise over 30 minutes. Causality: The 2.2 molar equivalent ensures that one equivalent acts as the nucleophile while the excess scavenges the generated hydrobromic acid (HBr).

-

Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (3:2) solvent system. The reaction is complete when the alpha-halo amide carbonyl band (~1680 cm⁻¹) is no longer detectable[6].

-

Workup & Isolation: Quench the reaction with 1M NaOH to neutralize any remaining piperidine hydrobromide salts. Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the racemic product.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

-

Objective: Separate the (R) and (S) enantiomers to isolate stereopure active pharmaceutical ingredients (APIs).

-

Causality & Logic: Classical resolution using chiral tartaric acid derivatives leverages differential solubility. The rigid structure of the piperidine ring allows for highly crystalline diastereomeric salt formation.

Step-by-Step Methodology:

-

Salt Formation: Dissolve racemic 2-phenyl-2-piperidinoacetamide and (-)-Di-p-toluoyl-L-tartaric acid (L-DPTTA) (1.0 eq) in boiling methanol. Causality: Methanol provides the optimal thermodynamic environment for differential crystallization.

-

Selective Crystallization: Allow the solution to cool to room temperature at a controlled rate of 0.5 °C/min. Causality: Slow cooling prevents the kinetic trapping of the more soluble diastereomer, ensuring a high enantiomeric excess (ee).

-

Filtration and Free-Basing: Filter the precipitated crystals (enriched in one diastereomeric salt). Treat the isolated solid with 1M NaOH and extract with CH2Cl2 to recover the enantiopure free base.

Workflow Visualization

Caption: Step-by-step synthetic and chiral resolution workflow for 2-phenyl-2-piperidinoacetamide.

Pharmacological Relevance and Receptor Binding Logic

The stereoisomers of 2-phenyl-2-piperidinoacetamide are not merely academic curiosities; they dictate the success of downstream drug candidates.

When this scaffold is utilized to synthesize N-hydroxy-2-phenyl-2-(piperidin-1-yl)acetamide derivatives (potent HDAC inhibitors)[3], the alpha-carbon's stereochemistry acts as a "directional nozzle."

-

Surface Recognition: The phenyl and piperidine rings serve as the surface recognition cap group that interacts with the rim of the HDAC enzyme.

-

Trajectory Control: The (R) or (S) configuration determines the exact angle at which the zinc-binding hydroxamic acid group is projected down the narrow hydrophobic channel of the HDAC active site. An incorrect stereoisomer will cause severe steric clashes with the channel walls, drastically reducing the IC50 binding affinity.

Table 2: Stereochemical Variants & Pharmacological Implications

| Isomer | Structural Feature | Pharmacological Implication |

| Racemic Mixture | 1:1 ratio of (R) and (S) | Useful for baseline screening, but carries high risk of off-target effects due to non-specific binding. |

| Target Enantiomer | Optimal spatial projection | Dictates the correct trajectory of linker groups in metalloenzyme inhibitors (e.g., HDACs). |

| Off-Target Enantiomer | Inverse spatial projection | Causes steric clashes in highly conserved receptor binding pockets, rendering the molecule inactive. |

References

-

HazComFast. "2-Phenyl-2-piperidinoacetamide (CAS 7253-67-0)". 1

-

NDC List. "UNII SQ4DN7X4ZT - 2-PHENYL-2-PIPERIDINOACETAMIDE". 4

-

Benchchem. "(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide" (Highlighting literature nomenclature conflation). 2

-

Thieme E-Books. "Product Class 8: α-Lactams" (Synthesis of alpha-amino amides). 5

-

Google Patents. "US20090181943A1 - Inhibitors of Histone Deacetylase". 3

Sources

- 1. hazcomfast.com [hazcomfast.com]

- 2. (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide | High-Purity [benchchem.com]

- 3. US20090181943A1 - Inhibitors of Histone Deacetylase - Google Patents [patents.google.com]

- 4. ndclist.com [ndclist.com]

- 5. Thieme E-Books [thieme-connect.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Pharmacological Profile of 2-Phenyl-2-piperidinoacetamide: A Technical Whitepaper

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist, I approach the pharmacological evaluation of the 2-phenyl-2-piperidinoacetamide scaffold by first resolving a critical nomenclature ambiguity that frequently confounds preclinical research. Strictly speaking, "2-phenyl-2-piperidinoacetamide" refers to the 1-yl regioisomer (CAS 7253-67-0), an industrial chemical intermediate where the piperidine ring is attached to the alpha-carbon via its nitrogen atom[1].

However, in advanced medicinal chemistry and pharmacological literature, this nomenclature is routinely used interchangeably with its highly neuroactive 2-yl regioisomer, α-phenylpiperidine-2-acetamide (also known as Ritalinic acid amide, CAS 19395-39-2)[2],[3]. Because the 2-yl isomer possesses the well-documented central nervous system (CNS) activity associated with the methylphenidate class of stimulants and nootropics, this whitepaper evaluates the pharmacological profile of the phenylpiperidine-acetamide scaffold with a primary focus on these neuroactive stereoisomers.

Structural Biology & Physicochemical Properties

The core architecture of the neuroactive variants consists of a piperidine ring appended with a phenyl group and an acetamide moiety[3]. This specific three-dimensional architecture features two distinct stereogenic centers (at the alpha-carbon and the C2 position of the piperidine ring), which are critical for selective interactions with biological targets[2].